6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16FN5O3S and its molecular weight is 389.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has revealed that compounds structurally related to 6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial activity. For instance, a study by Taguchi et al. (1992) synthesized a series of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H- thiazolo[3,2-a]quinoline-4-carboxylic acids and found them potent against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992). Similarly, Kidwai et al. (1998) reported the synthesis of novel 6-fluoro-7-(5-alkyl-1,3,4-thiadiazol/oxadiazol-2-ylsulfanyl)-4-quinolone-3-carboxylic acids, demonstrating promising antibacterial activity (Kidwai et al., 1998).
Anti-Inflammatory and Immunomodulatory Effects
Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines and evaluated their effects on TNF-α production and T cell proliferation, identifying compounds with dual inhibitory activities. These compounds also showed an anti-inflammatory effect in rats with adjuvant arthritis (Tobe et al., 2003).
Anticancer Activity
A study by Gürsoy and Karalı (2003) synthesized new compounds from 6-methyl/fluoro-3-phenyl-4(1H, 3H)-quinazolinone-2-thiones and evaluated their cytotoxicity against a panel of 60 human tumor cell lines. Some compounds showed significant activity against renal cancer cell lines (Gürsoy & Karalı, 2003).
Synthesis from Carbon Dioxide
Patil et al. (2009) developed a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst. This method emphasizes environmentally friendly synthesis approaches (Patil et al., 2009).
properties
IUPAC Name |
6-fluoro-3-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-9-14(27-21-20-9)16(25)22-6-4-11(5-7-22)23-15(24)12-8-10(18)2-3-13(12)19-17(23)26/h2-3,8,11H,4-7H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSWKUOZBLBQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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